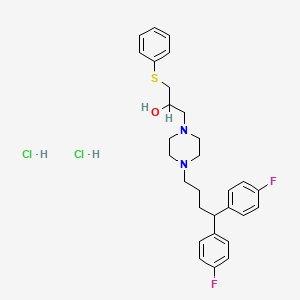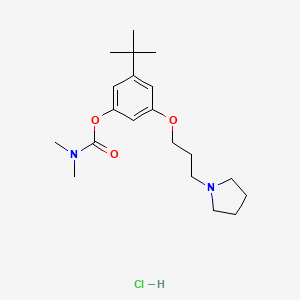
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pigment in inks and paints.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: The starting material, 2,5-dichloroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide under basic conditions to form the azo dye.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
化学反応の分析
Types of Reactions
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro and chloro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonated or nitrated derivatives.
科学的研究の応用
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular components.
Medicine: Explored for its potential use in diagnostic assays and as a therapeutic agent in certain conditions.
Industry: Widely used as a dye in textiles, inks, and paints due to its vibrant color and stability.
作用機序
The mechanism of action of 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and cellular components. The azo group can undergo reduction in biological systems, leading to the formation of amines which can interact with various biomolecules. The compound’s effects are mediated through these interactions, which can influence cellular processes and enzyme activities.
類似化合物との比較
Similar Compounds
- 4-((2,4-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide
Uniqueness
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide is unique due to the specific positioning of the nitro and chloro groups, which influence its chemical reactivity and color properties. The presence of both electron-withdrawing groups (nitro and chloro) on the aromatic rings enhances its stability and makes it distinct from other similar compounds.
特性
CAS番号 |
84029-83-4 |
|---|---|
分子式 |
C23H14Cl2N4O4 |
分子量 |
481.3 g/mol |
IUPAC名 |
4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H14Cl2N4O4/c24-14-8-9-19(25)20(11-14)27-28-21-17-7-2-1-4-13(17)10-18(22(21)30)23(31)26-15-5-3-6-16(12-15)29(32)33/h1-12,30H,(H,26,31) |
InChIキー |
CICZEPSFMHEEHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



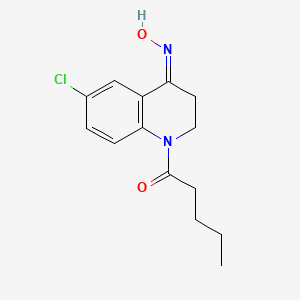

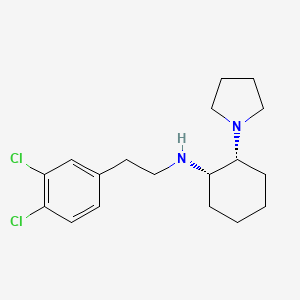
![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)

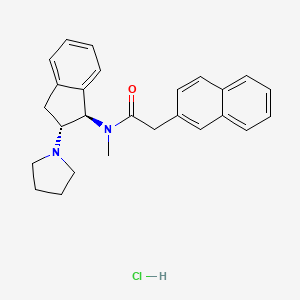
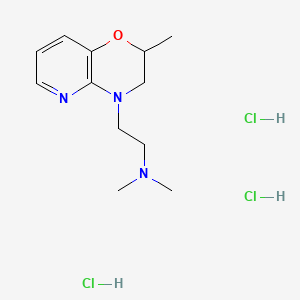

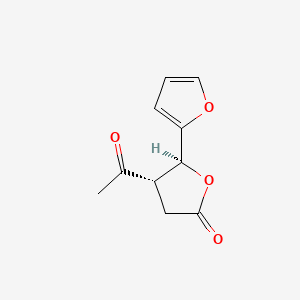
![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)
